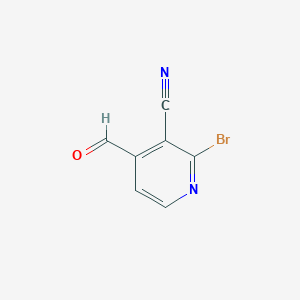

2-Bromo-4-formylnicotinonitrile

Description

Properties

IUPAC Name |

2-bromo-4-formylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN2O/c8-7-6(3-9)5(4-11)1-2-10-7/h1-2,4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOICOVDIWJZON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C=O)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-formylnicotinonitrile typically involves the bromination of 4-formylnicotinonitrile. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-formylnicotinonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The formyl group can be reduced to a hydroxyl group or further to a methyl group.

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base such as triethylamine.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Nucleophilic Substitution: Products include 2-substituted-4-formylnicotinonitriles.

Reduction: Products include 2-bromo-4-hydroxymethylnicotinonitrile or 2-bromo-4-methylnicotinonitrile.

Oxidation: Products include 2-bromo-4-carboxynicotinonitrile.

Scientific Research Applications

Medicinal Chemistry

2-Bromo-4-formylnicotinonitrile has garnered attention for its potential as a therapeutic agent. Research indicates that it may possess anti-cancer properties and act as an inhibitor of various enzymes linked to disease progression.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. The compound demonstrated significant inhibition of cell proliferation with IC50 values in the micromolar range. Mechanistic studies revealed that the compound induces apoptosis through the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of various heterocycles and pyridine derivatives, which are crucial in developing pharmaceuticals and agrochemicals.

Synthetic Applications

- Synthesis of Pyridine Derivatives : this compound can be used to synthesize more complex pyridine derivatives that exhibit diverse biological activities.

- Intermediate in Drug Development : It has been employed as an intermediate for synthesizing novel anti-inflammatory and antiviral agents .

Material Science

In material science, this compound is investigated for its potential applications in developing new materials with unique properties.

Applications in Electronics

Recent research highlights the use of this compound in synthesizing star-shaped molecules that can be applied in optoelectronics and electrochromic devices. These materials exhibit interesting mesomorphic and photophysical properties, making them suitable for applications in organic solar cells .

Biological Studies

The compound is also studied for its interactions with biological systems, particularly its effects on enzyme activity.

Enzyme Interaction Studies

Research has shown that this compound can interact with enzymes such as cytochrome P450, influencing their activity and potentially leading to new insights into drug metabolism .

Table 1: Cytotoxicity Profile

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| HT-29 | 15.3 | Cell cycle arrest |

Table 2: Applications Overview

| Application Area | Specific Use |

|---|---|

| Medicinal Chemistry | Anticancer agent, enzyme inhibitor |

| Organic Synthesis | Building block for pyridine derivatives |

| Material Science | Development of optoelectronic materials |

| Biological Studies | Interaction studies with cytochrome P450 |

Mechanism of Action

The mechanism of action of 2-Bromo-4-formylnicotinonitrile in biological systems involves its interaction with cellular targets. The bromine atom and formyl group can participate in various biochemical reactions, potentially leading to the inhibition of specific enzymes or disruption of cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with nucleophilic sites in proteins and DNA .

Comparison with Similar Compounds

Similar Compounds

- 2-Bromo-4-methylnicotinonitrile

- 2-Bromo-4-hydroxymethylnicotinonitrile

- 2-Bromo-4-carboxynicotinonitrile

Uniqueness

2-Bromo-4-formylnicotinonitrile is unique due to the presence of both a bromine atom and a formyl group on the nicotinonitrile scaffold.

Biological Activity

2-Bromo-4-formylnicotinonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHBrNO

- CAS Number : 1289265-76-4

The compound features a bromine atom at the 2-position of the nicotinonitrile framework, which is believed to enhance its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species Generation : It has been shown to generate reactive oxygen species (ROS), contributing to its antimicrobial properties.

- Targeting Cellular Pathways : The compound interacts with specific molecular targets within cells, potentially leading to apoptosis in cancer cells.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluated its effects on various human cancer cell lines, revealing notable cytotoxic effects.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Activity Type |

|---|---|---|

| A549 (Lung) | 1.5 | Cytotoxic |

| HCT-116 (Colon) | 2.0 | Cytotoxic |

| MCF-7 (Breast) | 0.51 | Induces apoptosis |

| SW480 (Colon) | 2.48 | Cell cycle arrest |

These findings suggest that the compound is effective against multiple cancer types, with varying mechanisms of action.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains and fungi, making it a candidate for further investigation in infectious disease treatment.

Case Study: Antimicrobial Efficacy

A recent study tested the antimicrobial efficacy of this compound against common pathogens:

- Pathogen Tested : Staphylococcus aureus

- Minimum Inhibitory Concentration (MIC) : 50 µg/mL

- Mechanism : The compound disrupts bacterial cell wall synthesis and induces oxidative stress.

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-4-formylnicotinonitrile, and how can purity be optimized?

Methodological Answer:

- Stepwise Functionalization : Start with nicotinonitrile derivatives, introducing bromine via electrophilic substitution (e.g., using NBS or Br₂ in controlled conditions). The formyl group can be introduced via Vilsmeier-Haack formylation (POCl₃/DMF) at the 4-position.

- Purification : Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization (ethanol/water mixtures). Monitor purity via HPLC (C18 column, UV detection at 254 nm) and confirm absence of byproducts (e.g., di-brominated species) using LC-MS .

- Characterization : Validate structure via / NMR (DMSO-d₆, δ 8.5–10 ppm for aldehyde proton), FT-IR (C≡N stretch ~2220 cm⁻¹, C=O ~1680 cm⁻¹), and elemental analysis .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (acetonitrile/dichloromethane). Collect data at 100 K using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine with SHELXL-2018 :

- Key parameters: R-factor < 0.05, data-to-parameter ratio > 14.

- Analyze bond angles (C-Br: ~1.89 Å, C=O: ~1.21 Å) and planarity of the pyridine ring to confirm regiochemistry.

- WinGX Suite : Use for data integration and visualization to detect positional disorder or solvent inclusion .

Advanced Research Questions

Q. How do electronic effects of the bromo and formyl groups influence reactivity in cross-coupling reactions?

Methodological Answer:

Q. How to resolve contradictions in spectroscopic data when characterizing degradation products?

Methodological Answer:

- Multi-Technique Correlation :

- LC-MS/MS : Identify degradation fragments (e.g., debromination or oxidation products) via precursor ion scanning.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., [M+H]⁺ for 4-formylnicotinonitrile, m/z calc. 177.0422).

- Variable-Temperature NMR : Detect dynamic processes (e.g., tautomerism) causing signal splitting .

- Stability Studies : Conduct accelerated degradation (40°C/75% RH for 4 weeks) and compare with computational predictions of hydrolytic susceptibility .

Q. What strategies mitigate steric hindrance during functionalization of the 2-bromo substituent?

Methodological Answer:

- Ligand Screening : Test bulky ligands (e.g., XPhos) in Buchwald-Hartwig aminations to reduce steric clashes.

- Microwave-Assisted Synthesis : Enhance reaction rates (e.g., 150°C, 30 min) for SNAr reactions with hindered nucleophiles.

- Crystallographic Validation : Use SCXRD to confirm successful substitution without ring distortion .

Data Contradiction Analysis

Q. Discrepancies observed in reported melting points: How to identify the source of variability?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., vs. DSC-reported melting points).

- Purity Assessment : Quantify residual solvents (GC-MS) or hygroscopicity (Karl Fischer titration). Impurities like water can depress melting points .

- Interlab Comparison : Replicate measurements using calibrated equipment (e.g., Mettler Toledo DSC) under inert atmosphere .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.